![molecular formula C12H12ClN3 B14201709 3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile CAS No. 923035-22-7](/img/structure/B14201709.png)
3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to an azanediyl linkage, which is further connected to dipropanenitrile moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile typically involves the reaction of 2-chloroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted chlorophenyl derivatives with various functional groups.
科学的研究の応用
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,3’-[(2-Bromophenyl)azanediyl]dipropanenitrile: Similar structure but with a bromine atom instead of chlorine.
3,3’-[(2-Fluorophenyl)azanediyl]dipropanenitrile: Similar structure but with a fluorine atom instead of chlorine.
3,3’-[(2-Methylphenyl)azanediyl]dipropanenitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the dipropanenitrile moieties provide stability and reactivity, enhancing the compound’s utility in research and industrial settings.
特性
CAS番号 |
923035-22-7 |
|---|---|
分子式 |
C12H12ClN3 |
分子量 |
233.69 g/mol |
IUPAC名 |
3-[2-chloro-N-(2-cyanoethyl)anilino]propanenitrile |
InChI |
InChI=1S/C12H12ClN3/c13-11-5-1-2-6-12(11)16(9-3-7-14)10-4-8-15/h1-2,5-6H,3-4,9-10H2 |
InChIキー |
FGTMHDXFDIDGOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N(CCC#N)CCC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
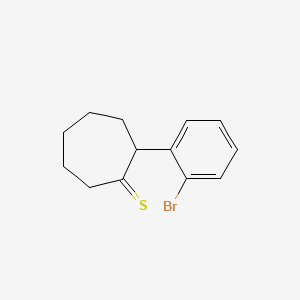
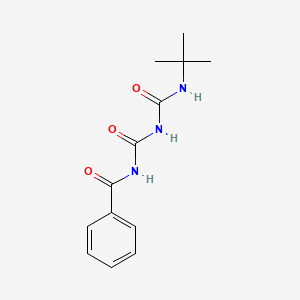
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)
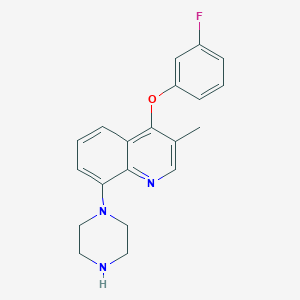

![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)
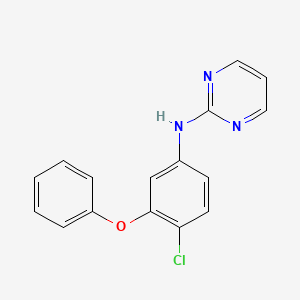
![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
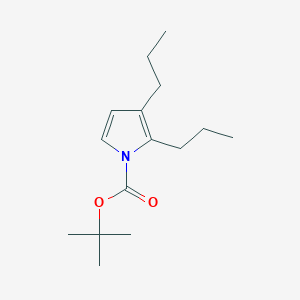
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
